
1-(3-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Pharmacological Research Tool and Potential Drug Lead
The discovery of nonpeptidic agonists like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) represents a significant advancement in pharmacological research. These compounds are identified as agonists of the urotensin-II receptor, with one such compound, AC-7954, exhibiting high selectivity and potency at the human UII receptor. This type of compound serves as a valuable pharmacological research tool and a potential lead for drug development (Croston et al., 2002).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives, including compounds like 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have been evaluated as corrosion inhibitors. These compounds have demonstrated efficiency in inhibiting mild steel corrosion in acidic environments, indicating a promising application in material science and industrial processes (Mistry et al., 2011).
Plant Growth Regulation
The synthesis of novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas has shown some compounds to exhibit good activity as plant growth regulators. This application is significant in agricultural research, highlighting the potential of these compounds in enhancing or regulating plant growth (Song Xin-jian et al., 2006).
Antifungal and Antibacterial Activity
The synthesis of certain urea derivatives, such as N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, has been linked to significant antibacterial and antifungal activities. These compounds have been tested against various bacterial strains and fungi, demonstrating their potential as antimicrobial agents in medical and pharmaceutical research (Sujatha et al., 2019).
Mild Steel Corrosion Inhibition in Acidic Solutions
Studies on compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU) have shown them to be efficient inhibitors of mild steel corrosion in hydrochloric acid solutions. This application is crucial in industrial and engineering sectors to protect metal structures and components from corrosive damage (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-10-2-1-3-11(6-10)16-13(18)15-7-12(17)9-4-5-19-8-9/h1-6,8,12,17H,7H2,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNMZYWIMBDAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC(C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


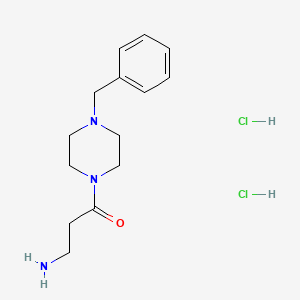
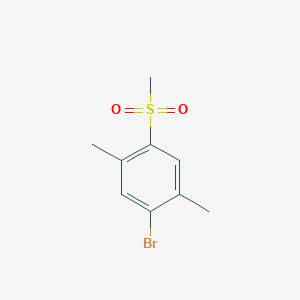
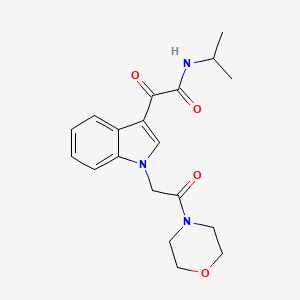
![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)
![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)
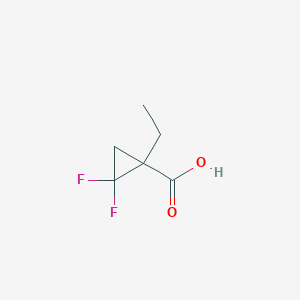
![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)
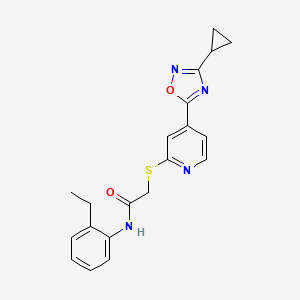
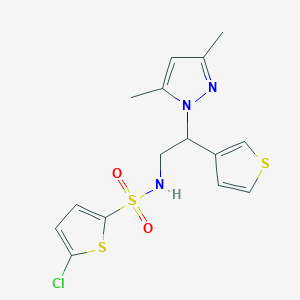
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)


![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)